5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-3-NITROPHENYL)-2-FURAMIDE
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Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-3-NITROPHENYL)-2-FURAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a pyrazole moiety, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-3-NITROPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then converted into its corresponding acid chloride. This intermediate reacts with 4-fluoro-3-nitroaniline to form the amide bond. Concurrently, the pyrazole derivative is synthesized through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with formaldehyde. Finally, the two intermediates are coupled under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to streamline the process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-3-NITROPHENYL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogen atoms in the pyrazole and phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole and phenyl derivatives.
Scientific Research Applications
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-3-NITROPHENYL)-2-FURAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-3-NITROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used in the synthesis of high-performance polymers.
Other Pyrazole Derivatives: Compounds with pyrazole rings that exhibit various biological activities.
Uniqueness
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-FLUORO-3-NITROPHENYL)-2-FURAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C17H14ClFN4O4 |
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Molecular Weight |
392.8g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-fluoro-3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O4/c1-9-16(18)10(2)22(21-9)8-12-4-6-15(27-12)17(24)20-11-3-5-13(19)14(7-11)23(25)26/h3-7H,8H2,1-2H3,(H,20,24) |
InChI Key |
HBNOFDBVCZEUHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C)Cl |
Origin of Product |
United States |
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